molecular formula C8H8BNO2 B13431239 Indolizin-5-ylboronic acid

Indolizin-5-ylboronic acid

Cat. No.: B13431239
M. Wt: 160.97 g/mol
InChI Key: DUMLLEBNDXEALX-UHFFFAOYSA-N
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Description

Indolizin-5-ylboronic acid is a boronic acid derivative that features an indolizine ring system. Indolizine is a heterocyclic compound containing a fused pyrrole and pyridine ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound combines the unique properties of both indolizine and boronic acid, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives . Another approach is the transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of indolizin-5-ylboronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Indolizin-5-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H8BNO2

Molecular Weight

160.97 g/mol

IUPAC Name

indolizin-5-ylboronic acid

InChI

InChI=1S/C8H8BNO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6,11-12H

InChI Key

DUMLLEBNDXEALX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC2=CC=CN12)(O)O

Origin of Product

United States

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